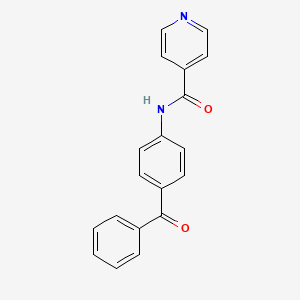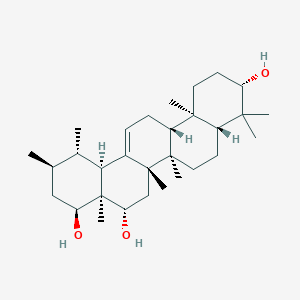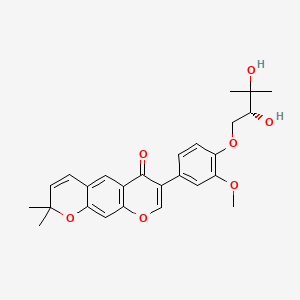
4-(4-Methylpyridin-3-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-Methylpyridin-3-yl)benzaldehyde” is a chemical compound with the molecular formula C13H11NO . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of benzaldehydes can be achieved by the hypochlorite oxidation of benzyl alcohols under phase transfer catalysis . Another method involves the enzymatic production of benzaldehyde from l-phenylalanine with a mutant form of 4-hydroxymandelate synthase .Molecular Structure Analysis
The molecular structure of “4-(4-Methylpyridin-3-yl)benzaldehyde” consists of a benzene ring attached to an aldehyde group and a 4-methylpyridin-3-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Methylpyridin-3-yl)benzaldehyde” include a molecular weight of 183.21, a density of 1.1±0.1 g/cm3, and a boiling point of 350.5±25.0 °C at 760 mmHg .Applications De Recherche Scientifique
Antifungal Applications
4-(4-Methylpyridin-3-yl)benzaldehyde: has shown promising results in the field of mycology, particularly in inhibiting the growth of Aspergillus flavus . This fungus is known for producing aflatoxins, which are potent carcinogens. A derivative of this compound, 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA) , has been found to inhibit the production of Aflatoxin B1 (AFB1) with an IC50 value of 0.55 mM . This suggests potential for developing antifungal agents that could safeguard food and feed from aflatoxin contamination.
Neuroprotective Research
In neuropharmacology, derivatives of 4-(4-Methylpyridin-3-yl)benzaldehyde have been synthesized and evaluated for their neuroprotective and anti-neuroinflammatory properties. These compounds have shown significant potential in reducing the expression of stress and apoptosis markers in human neuronal cells . This indicates a promising avenue for the treatment of neurodegenerative diseases and traumatic brain injuries.
Synthesis of Heterocyclic Compounds
The compound has been utilized in organic chemistry for the synthesis of novel thiazolo[4,5-b]pyridines . These heterocyclic compounds have diverse applications, including medicinal chemistry and material science. A method involving the reaction of 2-aminopyridine-3-thiol with a derivative of 4-(4-Methylpyridin-3-yl)benzaldehyde in the presence of zinc oxide nanoparticles has been proposed .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-Methylpyridin-3-yl)benzaldehyde involves the reaction of 4-methyl-3-pyridinylmethanol with benzaldehyde in the presence of an acid catalyst.", "Starting Materials": [ "4-methyl-3-pyridinylmethanol", "Benzaldehyde", "Acid catalyst" ], "Reaction": [ "Add 4-methyl-3-pyridinylmethanol and benzaldehyde to a reaction flask", "Add acid catalyst to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] } | |
Numéro CAS |
127406-10-4 |
Nom du produit |
4-(4-Methylpyridin-3-yl)benzaldehyde |
Formule moléculaire |
C13H11NO |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





